Molecular Weight Differentiation of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide from Closest Doxorubicin Impurity Analogs
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide (MW 621.51 g/mol, C₂₉H₂₆F₃NO₁₁) is distinguishable by molecular weight from its three closest doxorubicin impurity analogs: 9,10-Anhydro Doxorubicin (MW 525.52 g/mol, C₂₇H₂₇NO₁₀), N-Trifluoroacetyl Doxorubicin (MW 639.53 g/mol, C₂₉H₂₈F₃NO₁₂), and 9,10-Anhydro-8-desacetyl-8-carboxy Daunorubicin hydrochloride (MW 547.94 g/mol, C₂₆H₂₆ClNO₁₀) . The mass difference of approximately +96 Da versus 9,10-Anhydro Doxorubicin (Δ = +96.0 Da), -18 Da versus N-Trifluoroacetyl Doxorubicin (Δ = -18.0 Da), and +73.6 Da versus the corresponding daunorubicin analog provides unambiguous mass spectrometric identification when coupled with HPLC-UV analysis .
| Evidence Dimension | Molecular weight (g/mol) as an LC-MS identification parameter |
|---|---|
| Target Compound Data | MW 621.51, C₂₉H₂₆F₃NO₁₁ |
| Comparator Or Baseline | 9,10-Anhydro Doxorubicin: MW 525.52, C₂₇H₂₇NO₁₀; N-Trifluoroacetyl Doxorubicin: MW 639.53, C₂₉H₂₈F₃NO₁₂; 9,10-Anhydro-8-desacetyl-8-carboxy Daunorubicin HCl: MW 547.94, C₂₆H₂₆ClNO₁₀ |
| Quantified Difference | ΔMW = +96.0 Da (vs. 9,10-Anhydro Doxorubicin); ΔMW = -18.0 Da (vs. N-Trifluoroacetyl Doxorubicin); ΔMW = +73.6 Da (vs. 9,10-Anhydro-8-desacetyl-8-carboxy Daunorubicin HCl) |
| Conditions | High-resolution mass spectrometry (HRMS) or LC-MS for impurity identification |
Why This Matters
Unique molecular weight enables unambiguous mass spectrometric identification of this specific doxorubicin impurity in the presence of co-eluting impurities during pharmaceutical quality control, preventing misidentification in ANDA submissions.
